Physicochemical Property Profile vs. Closest Analog Methyl 2-(1H-pyrrol-1-yl)benzoate
The target compound differs fundamentally from its simplest analog, methyl 2-(1H-pyrrol-1-yl)benzoate (CAS 10333-67-2), by the presence of an additional para-methyl ester, which significantly influences its polarity and hydrogen-bonding capacity. PubChem computed data show that dimethyl 2-(1H-pyrrol-1-yl)terephthalate has a higher topological polar surface area (TPSA) of 57.5 Ų, compared to ~38 Ų for the monomethyl benzoate analog, indicating a 51% increase in polar surface area [1][2]. This directly affects solubility and chromatographic behavior, crucial for purification strategy selection.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 57.5 Ų |
| Comparator Or Baseline | Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS 10333-67-2): ~38 Ų (estimated) |
| Quantified Difference | ~51% higher TPSA |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Higher TPSA correlates with improved aqueous solubility and distinct retention times in reversed-phase HPLC, enabling a procurement choice based on purification compatibility.
- [1] PubChem. Dimethyl 2-(1H-pyrrol-1-yl)terephthalate. Compound Summary, CID 4715175. Computed Properties. View Source
- [2] PubChem. Methyl 2-(1H-pyrrol-1-yl)benzoate. Compound Summary, CID 521950. Computed Properties (TPSA = 38.3 Ų). View Source
